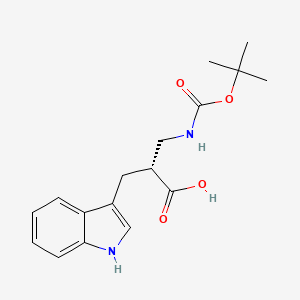
(S)-2-(叔丁氧羰基氨基甲基)-3-(1H-吲哚-3-YL)-丙酸
描述
(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and an indole ring attached to the propionic acid backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.
科学研究应用
(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Indole Ring: The indole ring is introduced through a Fischer indole synthesis or by using indole derivatives in a coupling reaction.
Coupling Reaction: The protected amino acid is coupled with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Trifluoroacetic acid (TFA) in DCM for Boc deprotection.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amino acid derivatives.
Substitution: Deprotected amino acid ready for further functionalization.
作用机制
The mechanism of action of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid involves its interaction with specific molecular targets. The indole ring can engage in π-π stacking interactions, while the amino acid backbone can form hydrogen bonds with biological macromolecules. These interactions facilitate the compound’s binding to enzymes, receptors, and other proteins, modulating their activity and function.
相似化合物的比较
Similar Compounds
(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(1H-indol-3-YL)-butanoic acid: Similar structure but with a butanoic acid backbone.
(S)-2-(Tert-butoxycarbonylamino-methyl)-3-(1H-indol-3-YL)-acetic acid: Similar structure but with an acetic acid backbone.
Uniqueness
(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanoic acid is unique due to its specific combination of the Boc-protected amino group and the indole ring. This combination imparts distinct reactivity and binding properties, making it valuable in synthetic and medicinal chemistry.
属性
IUPAC Name |
(2R)-2-(1H-indol-3-ylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-12(15(20)21)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBGSWOKWJLJKT-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


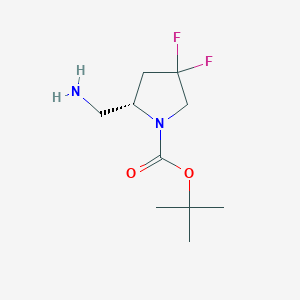
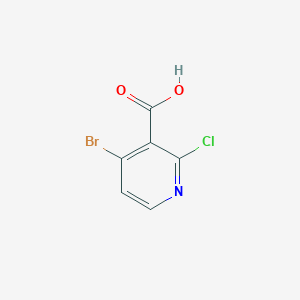
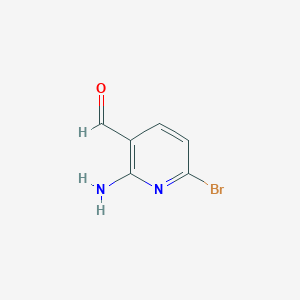
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B1378940.png)
![4-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B1378941.png)
![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
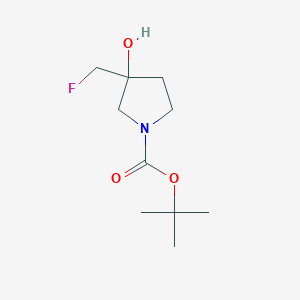
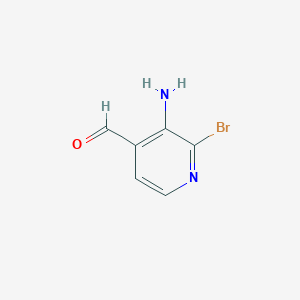
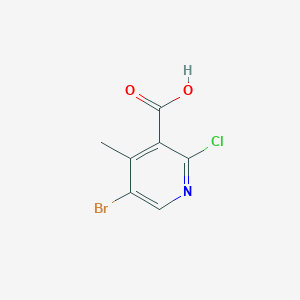
![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
